Celgosivir
Overview
Description
Celgosivir is an investigational small molecule drug . It belongs to the class of organic compounds known as indolizidines, which are polycyclic compounds containing an indolizidine . This is a bicyclic heterocycle containing a saturated six-member ring fused to a saturated five-member ring, one of the bridging atoms being nitrogen . It is also known as 6-O-Butanoylcastanospermine .
Synthesis Analysis
Celgosivir was synthesized according to US patent 5,017,563 by selective C-acylation of castanospermine . A suspension of castanospermine and bis(tributyl tin) oxide (1:2 molar ratio) in toluene (30 vol) was refluxed under argon for 3 hours .Molecular Structure Analysis
The molecular formula of Celgosivir is C12H21NO5 . Its average mass is 259.299 Da and its monoisotopic mass is 259.141968 Da .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Celgosivir .Scientific Research Applications
Dengue Virus Treatment
Protective Efficacy in Dengue Virus Infection : Celgosivir has shown dose- and schedule-dependent protective efficacy in a lethal mouse model for dengue virus infection. This efficacy influenced the dosing regimen for clinical trials of Celgosivir as a treatment against dengue fever (Watanabe et al., 2012).
Mechanism of Action Against Dengue Virus : The drug misfolds dengue virus non-structural protein 1 (NS1) and modulates the host's unfolded protein response (UPR) for its antiviral action, which is effective in lethal challenge mouse models simulating primary or secondary antibody-dependent enhanced dengue infection (Rathore et al., 2011).
Clinical Trial for Dengue Fever : A randomized placebo-controlled trial (CELADEN) assessed the efficacy and safety of Celgosivir in patients with dengue fever. The trial investigated various endpoints such as viral load, immunological profiling, and pharmacokinetics to identify signals of pharmacological activity (Sung et al., 2016).
Hepatitis C Virus Treatment
- Potential Treatment of HCV Infection : Celgosivir inhibits alpha-glucosidase I, an enzyme crucial in viral maturation, and has shownsynergistic effects with standard HCV treatments in vitro and phase II clinical trials. This highlights its potential as a component of combination therapy for HCV (Durantel, 2009).
- Inhibition of Viral Morphogenesis and Infectivity : Celgosivir's anti-HCV properties are attributed to its role in inhibiting viral morphogenesis and infectivity. This inhibition is linked to its activity against α-glucosidase I, involved in the biosynthesis of essential glycoproteins for virus-host interactions (Sorbera, Castaǹer, & Garcia-Capdevila, 2005).
Potential COVID-19 Treatment
Inhibition of SARS-CoV-2 Replication : Research in 2020 revealed that Celgosivir can inhibit SARS-CoV-2 replication in a cell culture system. This finding suggests that Celgosivir and similar iminosugars should be urgently investigated as potential inhibitors for COVID-19 treatment (Clarke, Nofchissey, Ye, & Bradfute, 2020).
Antiviral Properties Against COVID-19 : Another study highlighted Celgosivir's potential in the treatment of COVID-19, noting its successful testing against different viruses such as Dengue, Zika, Hepatitis C, and Influenza. This underlines the need for further investigation of Celgosivir as a treatment option for COVID-19 (Santos-Beneit, Raškevičius, Skeberdis, & Bordel, 2021).
properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJGLYIJVSDQAE-VWNXEWBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153153 | |
Record name | Celgosivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Celgosivir | |
CAS RN |
121104-96-9 | |
Record name | Celgosivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Celgosivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celgosivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Celgosivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CELGOSIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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